Cas no 2228626-68-2 (3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid)

3-Amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based derivative featuring both amino and carboxylic acid functional groups, along with bromo and fluoro substituents on the phenyl ring. This compound is of interest in medicinal chemistry and drug discovery due to its rigid cyclobutane scaffold, which can enhance conformational restraint in bioactive molecules. The presence of halogen atoms (bromo and fluoro) offers opportunities for further functionalization via cross-coupling reactions, while the amino and carboxyl groups provide handles for derivatization or salt formation. Its structural features make it a potential intermediate in the synthesis of pharmacologically active compounds, particularly those targeting central nervous system or inflammatory pathways. The compound's purity and stability are critical for reproducible synthetic applications.
3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid structure
2228626-68-2 structure
Product Name:3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid
CAS No:2228626-68-2
MF:C11H11BrFNO2
MW:288.112945795059
CID:6547563
PubChem ID:165706381
Update Time:2025-06-12

3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid
    • 2228626-68-2
    • EN300-1925648
    • Inchi: 1S/C11H11BrFNO2/c12-7-1-6(2-8(13)3-7)11(10(15)16)4-9(14)5-11/h1-3,9H,4-5,14H2,(H,15,16)
    • InChI Key: CZGLYGINKAIPND-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1)C1(C(=O)O)CC(C1)N)F

Computed Properties

  • Exact Mass: 286.99572g/mol
  • Monoisotopic Mass: 286.99572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 63.3Ų

3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid

Introduction to 3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2228626-68-2)

3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2228626-68-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its cyclobutane core substituted with an amino group and a halogenated aromatic ring, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and development.

The compound's structure consists of a cyclobutane ring that is functionalized at the 1-position with a carboxylic acid group, while the 3-position of the ring is linked to a phenyl group substituted with both bromine and fluorine atoms. This specific arrangement of substituents imparts distinct chemical properties to the molecule, including potential interactions with biological targets such as enzymes and receptors. The presence of both bromine and fluorine atoms enhances the molecule's lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in halogenated aromatic compounds due to their ability to modulate biological pathways effectively. The 3-bromo-5-fluorophenyl moiety in 3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid is particularly noteworthy, as it has been shown to influence the binding affinity and selectivity of small molecules toward their targets. This feature makes the compound an attractive scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have suggested that molecules with similar structural features may interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and depression. The cyclobutane ring itself is known for its ability to enhance binding interactions due to its rigid structure, which can improve the pharmacokinetic properties of drug candidates.

Furthermore, the amino group at the 1-position of the cyclobutane ring provides a site for further chemical modification, allowing researchers to tailor the molecule's properties for specific therapeutic applications. This versatility makes 3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid a valuable building block in medicinal chemistry.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict how 3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid will interact with biological targets, thereby accelerating the drug discovery process. These computational studies have hinted at its potential as an inhibitor of certain kinases and other enzymes implicated in cancer and inflammation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of bromine and fluorine atoms into the aromatic ring is particularly challenging due to their reactivity and sensitivity to various environmental factors. However, advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency.

In conclusion, 3-amino-1-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2228626-68-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the discovery of new therapeutic agents.

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